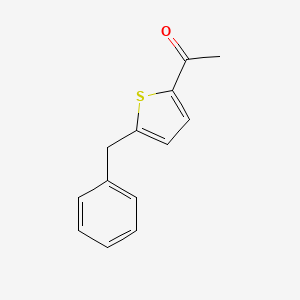

1-(5-Benzylthiophen-2-yl)ethanone

Descripción

Significance of Thiophene (B33073) Scaffolds in Heterocyclic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in the world of chemistry. nih.govrroij.com Its structural similarity to benzene (B151609) allows it to often substitute for a benzene ring in bioactive compounds without a loss of activity, a strategy employed in the development of pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. rroij.com The sulfur atom in the thiophene ring is a key feature, enhancing interactions with biological targets through its ability to participate in hydrogen bonding and other non-covalent interactions. nih.gov This versatile scaffold is a fundamental building block in the synthesis of a diverse range of compounds with applications spanning from pharmaceuticals to organic electronics. nih.govnih.gov The stability of the thiophene ring, coupled with its susceptibility to electrophilic substitution reactions, makes it a versatile platform for creating complex molecular architectures. rroij.comnih.gov

Thiophene and its derivatives are not only integral to medicinal chemistry but have also been identified in Martian soil, highlighting their stability and potential as ancient biosignatures. rroij.com This discovery underscores the fundamental importance and robustness of the thiophene core in diverse chemical environments.

The Role of Ethanone (B97240) Moieties in Organic Synthesis and Functionalization

The ethanone group, also known as an acetyl group, is a cornerstone of organic synthesis, providing a reactive handle for a multitude of chemical transformations. The carbonyl group within the ethanone moiety is electrophilic, making it a target for nucleophilic attack, a fundamental reaction in the formation of new carbon-carbon bonds. This reactivity allows for the construction of more complex molecules from simpler precursors.

Furthermore, the protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile, enabling a variety of reactions such as aldol (B89426) condensations and alkylations, further expanding the synthetic utility of the ethanone moiety. The presence of an ethanone group on a thiophene ring, as seen in 1-(5-Benzylthiophen-2-yl)ethanone, therefore, opens up a vast number of possibilities for chemical modification and functionalization. The ketone functionality offers a site for reactions like Knoevenagel condensation, which can be used to introduce further complexity and build larger molecular frameworks. mdpi.com

Overview of this compound as a Research Subject

This compound, with the CAS number 317335-12-9, is a specific thiophene derivative that has garnered interest in the scientific community. chemical-suppliers.eubldpharm.com Its structure features a central thiophene ring substituted at the 2-position with an ethanone group and at the 5-position with a benzyl (B1604629) group. This combination of a reactive ketone, a stable aromatic scaffold, and a flexible benzyl group makes it a valuable intermediate in organic synthesis.

While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that are subjects of medicinal chemistry research. The synthesis of related thiophene ketones is well-established, often involving the reaction of a thiophene derivative with an acylating agent. nih.gov The chemical properties of this compound are dictated by the interplay of its constituent parts: the aromatic thiophene ring, the reactive ketone, and the benzyl substituent.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-benzylthiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-10(14)13-8-7-12(15-13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARLDFJGADJLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Benzylthiophen 2 Yl Ethanone

Established Synthetic Pathways for 1-(5-Benzylthiophen-2-yl)ethanone

The synthesis of this compound is primarily achieved through the formation of a carbon-carbon bond between the thiophene (B33073) ring and the benzyl (B1604629) group. Palladium-catalyzed reactions are the most prominent and well-established methods for this transformation.

Palladium-Catalyzed Benzylation Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone for the synthesis of biaryl and related compounds, including benzyl-substituted heterocycles. This approach typically involves the reaction of a thiophene derivative, such as 2-acetyl-5-bromothiophene, with a benzylating agent in the presence of a palladium catalyst and a base.

A notable example involves the Suzuki cross-coupling reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. researchgate.net Although the direct target molecule is not synthesized, this reaction establishes the formation of a benzyl-thiophene linkage under palladium catalysis. researchgate.net The reaction is carried out using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) in a mixed solvent system of 1,4-dioxane (B91453) and water. researchgate.net The reaction proceeds at an elevated temperature, for instance at 90°C for 12 hours, to afford the desired 2-(arylmethyl)-5-bromothiophene. researchgate.net A subsequent modification, such as the replacement of the bromo group with an acetyl group, would lead to the target compound.

Another relevant Suzuki-Miyaura coupling involves the reaction of benzyl halides with potassium aryltrifluoroborates. This method has been optimized for the synthesis of diarylmethanes. The reaction of benzyl bromide with potassium phenyltrifluoroborate is effectively catalyzed by PdCl₂(dppf)·CH₂Cl₂ in the presence of cesium carbonate (Cs₂CO₃) as a base. The optimal solvent system for this transformation was found to be a mixture of tetrahydrofuran (B95107) (THF) and water. The reaction is typically heated to ensure a reasonable reaction rate and yield.

Table 1: Examples of Palladium-Catalyzed Benzylation Reactions

| Thiophene Substrate | Benzylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Moderate to Good |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | Good |

Note: The yields are general observations from related syntheses and may vary for the specific synthesis of this compound.

Strategies Involving Reduction of (5-bromothiophen-2-yl)(phenyl)methanol Derivatives

An alternative, though less commonly documented, synthetic strategy towards this compound could involve the reduction of a (5-bromothiophen-2-yl)(phenyl)methanol derivative. This multi-step approach would first involve the synthesis of the carbinol intermediate, followed by a reductive step to form the benzyl group.

The precursor, (5-bromothiophen-2-yl)(phenyl)methanol, can be prepared through the Grignard reaction of 2-bromothiophene (B119243) with benzaldehyde (B42025) or by the reduction of (5-bromo-2-thienyl)(phenyl)methanone. The reduction of the ketone to the corresponding secondary alcohol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). For instance, the reduction of similar diketones to diols using NaBH₄ has been reported. nih.gov

The subsequent conversion of the (5-bromothiophen-2-yl)(phenyl)methanol to a benzylthiophene derivative would require the reduction of both the benzylic alcohol and the carbon-bromine bond. This transformation is a type of hydrogenolysis. Catalytic hydrogenolysis over a palladium catalyst (e.g., Pd/C) is a common method for the cleavage of C-O and C-X (halide) bonds. The reaction is typically carried out under a hydrogen atmosphere. Alternatively, ionic hydrogenation using a silane (B1218182) reducing agent like triethylsilane (Et₃SiH) in the presence of a strong acid could potentially achieve this reduction. msu.eduwikipedia.org This method is known to reduce various functional groups, including alcohols and alkyl halides. msu.edu

This reductive pathway is considered more hypothetical for the direct synthesis of this compound as it is not a well-established route in the literature compared to cross-coupling strategies.

Optimization of Synthetic Reaction Parameters

The efficiency and success of synthesizing this compound, particularly via palladium-catalyzed methods, are highly dependent on the careful optimization of several reaction parameters.

Solvent System Effects on Reaction Efficiency

The choice of solvent plays a critical role in Suzuki-Miyaura coupling reactions. The solvent must be capable of dissolving the various components of the reaction mixture, including the organic substrates and the inorganic base, and it can influence the activity of the catalyst.

For the coupling of thiophene derivatives, mixed aqueous-organic solvent systems are often found to be superior. A combination of 1,4-dioxane and water is frequently employed, as it provides good solubility for both the arylboronic acid and the bromothiophene substrate. researchgate.net The use of aqueous n-butanol has also been shown to be effective for the Suzuki coupling of heterocyclic substrates. For some Suzuki reactions, solvent-free conditions using microwave assistance with a solid support like aluminum oxide have been developed to provide a rapid and environmentally friendly alternative.

Table 2: Effect of Solvent System on Suzuki-Miyaura Coupling Yield

| Solvent System | Substrates | Yield (%) | Reference |

|---|---|---|---|

| 1,4-Dioxane/H₂O (4:1) | Pentyl 5-bromothiophene-2-carboxylate and arylboronic acids | 65-80.2 | rsc.org |

| Dry Toluene | Pentyl 5-bromothiophene-2-carboxylate and arylboronic acids | 33-76.5 | rsc.org |

| n-Butanol/H₂O | N-heteroaryl chlorides and thiophene boronic acids | Near quantitative | mdpi.com |

| Solvent-free (Microwave) | Thienyl boronic acids and thienyl bromides | Fair amounts | google.com |

Influence of Catalytic Systems and Reagents

The catalytic system, comprising the palladium source and any associated ligands, along with the choice of base, is paramount to the success of the benzylation. Different palladium catalysts exhibit varying levels of activity and stability. For the Suzuki-Miyaura coupling of benzyl halides, PdCl₂(dppf)·CH₂Cl₂ has been identified as an effective catalyst. msu.edu The use of dppf (1,1'-bis(diphenylphosphino)ferrocene) as a ligand helps to stabilize the palladium center and facilitate the catalytic cycle. In other contexts, Pd(PPh₃)₄ is a commonly used and effective catalyst for coupling reactions involving bromothiophenes. researchgate.net

The choice of base is also critical. Stronger bases are often required to activate the boronic acid or its derivative for transmetalation. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in the coupling of benzyl bromides. msu.edu In other systems, potassium phosphate (K₃PO₄) is the preferred base. researchgate.net The optimization of the base is crucial to drive the reaction to completion and minimize side reactions.

Reaction Time and Temperature Control

Reaction time and temperature are interdependent parameters that must be carefully controlled to achieve optimal results. Suzuki-Miyaura couplings are typically conducted at elevated temperatures to overcome the activation energy of the reaction and ensure a reasonable reaction rate. For the coupling of a bromothiophene derivative, a temperature of 90°C was utilized for 12 hours. researchgate.net In the case of coupling a benzyl bromide, a temperature of 77°C for 23 hours was found to be effective. msu.edu

The progress of the reaction is usually monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion. Prolonged reaction times at high temperatures can sometimes lead to the decomposition of the catalyst or the products, resulting in lower yields. Therefore, finding the right balance between reaction time and temperature is essential for maximizing the yield and purity of this compound.

Emerging Synthetic Strategies for Analogous Thiophene Ethanones

The field of organic synthesis is continually evolving, with a strong emphasis on developing methods that offer greater efficiency, milder reaction conditions, and novel reactivity. For the synthesis of thiophene ethanones, analogous to this compound, several cutting-edge strategies have come to the forefront. These include palladium-catalyzed cross-coupling reactions and visible-light photocatalysis, which provide powerful alternatives to traditional electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful tool for creating substituted thiophenes that can be precursors to or already contain the acetylthiophene moiety. In one application, this reaction was used to synthesize various cyclopropylthiophenes by coupling bromothiophenes with cyclopropylboronic acid using a palladium acetate (B1210297) and SPhos catalyst system. nih.gov The resulting functionalized thiophenes can be further elaborated to introduce the acetyl group. Direct C-H arylation is another palladium-catalyzed strategy that allows for the coupling of thiophenes with aryl halides, providing a direct route to 5-arylthiophenes. rsc.org

| Catalyst/Reagent System | Reaction Type | Substrates | Product Type | Ref |

| Pd(OAc)₂ / SPhos | Suzuki-Miyaura Coupling | Bromothiophenes, Cyclopropylboronic acid | Cyclopropylthiophenes | nih.gov |

| Vilsmeier Reagent (POCl₃/DMF) | Chloroformylation | Acetophenones | β-Aryl-β-chloroacroleins | mdpi.com |

| Na₂S·9H₂O / Chloroacetone (B47974) | Cyclization | β-Aryl-β-chloroacroleins | 5-Aryl-2-acetylthiophenes | mdpi.com |

| Palladium Catalyst | Direct Arylation | Haloazulenes, Thiophenes | Thienylazulenes | rsc.org |

Photocatalytic Strategies: Harnessing the energy of visible light, photocatalysis has emerged as a green and sustainable approach for chemical synthesis. These methods often proceed under mild, ambient conditions without the need for harsh reagents. For instance, a photocatalytic oxidative radical addition has been developed for the synthesis of α-keton thiol esters from thioic acids and alkenes, using an organic photocatalyst like thioxanthone and oxygen as a green oxidant. acs.org While this produces a thiol ester rather than a ketone, it highlights the potential of photocatalysis in forming C-S and C-C bonds relevant to thiophene chemistry. Furthermore, thiophene-containing conjugated polymers have themselves been used as photocatalysts, demonstrating the robustness of the thiophene ring under photocatalytic conditions and its utility in modern materials science, which can inspire new synthetic applications. mdpi.comrsc.orgnih.gov

| Strategy | Key Features | Example Application | Mechanism Highlight | Ref |

| Photocatalytic Radical Addition | Green Chemistry (visible light, O₂ oxidant) | Synthesis of α-keton thiol esters from thioic acids and alkenes | Photocatalyst oxidizes thioic acid to generate a radical species that adds to an alkene. | acs.org |

| Thiophene-based Polymer Photocatalysts | Donor-Acceptor (D-A) Structures | Hydrogen evolution from water | Enhanced charge separation and transfer in the polymer backbone. | mdpi.comnih.gov |

These emerging strategies underscore a shift towards more sophisticated and sustainable synthetic designs. By enabling the construction of complex thiophene architectures from diverse starting materials and under milder conditions, they offer significant advantages over classical methods and are poised to play a crucial role in the future synthesis of this compound and its analogues.

Chemical Reactivity and Derivatization of 1 5 Benzylthiophen 2 Yl Ethanone

Transformations of the Thiophene (B33073) Ring System

The reactivity of the thiophene ring in 1-(5-benzylthiophen-2-yl)ethanone is significantly influenced by the substituents at the 2- and 5-positions. The benzyl (B1604629) group at the 5-position is an activating group, increasing the electron density of the ring through inductive and hyperconjugative effects. Conversely, the acetyl group at the 2-position is a deactivating group, withdrawing electron density and making the ring less susceptible to electrophilic attack compared to unsubstituted thiophene.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds, and thiophene is generally more reactive than benzene (B151609) in such transformations. pearson.comwikipedia.org However, the acetyl group at the 2-position of this compound deactivates the thiophene ring towards electrophiles. cymitquimica.com This deactivation means that forcing conditions may be required for substitution to occur. The directing effect of the substituents must also be considered. The acetyl group is a meta-director, while the benzyl group is an ortho, para-director. In the case of this compound, the available positions for substitution are the 3- and 4-positions of the thiophene ring. The outcome of an electrophilic substitution reaction will depend on the balance of these electronic effects and the nature of the electrophile.

The Vilsmeier-Haack reaction is another important electrophilic substitution that introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF). mdpi.comrsc.orgrsc.org This reaction is widely used for the functionalization of thiophene derivatives. sciforum.netresearchgate.netresearchgate.netcitedrive.com For 2-acetylthiophene (B1664040) derivatives, the Vilsmeier-Haack reaction can lead to the formation of β-chloroacroleins, which are valuable precursors for the synthesis of other heterocyclic compounds. mdpi.comsciforum.net

Functional Group Interconversions on the Thiophene Nucleus

While direct electrophilic substitution on the thiophene ring of this compound might be challenging due to the deactivating acetyl group, functional group interconversions of pre-existing substituents offer an alternative route for derivatization. For instance, if a nitro group were introduced at the 3- or 4-position, it could be reduced to an amino group, which could then undergo a variety of further transformations.

Reactions Involving the Ethanone (B97240) Moiety

The ethanone (acetyl) group of this compound is a versatile functional handle that can participate in a wide array of chemical reactions, providing access to a diverse range of derivatives.

Nucleophilic Additions and Condensations

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a variety of nucleophilic addition and condensation reactions.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product. wikipedia.org 2-Acetylthiophene derivatives are known to undergo Knoevenagel condensation. mdpi.com For example, the reaction of a 2-acetylthiophene with an active methylene compound like malononitrile, in the presence of a base such as ammonium (B1175870) acetate (B1210297), would be expected to yield the corresponding α,β-unsaturated nitrile. mdpi.com The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the final product.

Gewald Reaction: The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. wikipedia.orgchemeurope.comderpharmachemica.comumich.edu It typically involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgchemeurope.com The reaction proceeds through an initial Knoevenagel condensation product, which then reacts with sulfur. wikipedia.org 2-Acetylthiophene and its derivatives are suitable substrates for the Gewald reaction, leading to the formation of thieno[2,3-b]pyridine (B153569) systems, which are of interest in medicinal chemistry. researchgate.net

Synthesis of Chalcones: Chalcones can be synthesized through the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. researchgate.net 2-Acetylthiophene can be used in this reaction to produce thiophene-containing chalcones, which have shown a range of biological activities. researchgate.net

Oxidation and Reduction Reactions

The ethanone moiety can be readily oxidized or reduced to provide access to other important functional groups.

Oxidation: The acetyl group of 2-acetylthiophene can be oxidized to a carboxylic acid group. A recent study described a metal-catalyzed aerobic oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid. rawdatalibrary.netacs.org This transformation is of industrial importance as thiophene-2-carbonyl chloride is a key raw material for agricultural chemicals. rawdatalibrary.netacs.org

Reduction: The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for this purpose. mdma.chnumberanalytics.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. numberanalytics.comyoutube.com For example, the reduction of 1,7-di(thiophen-2-yl)heptane-1,7-dione with NaBH4 yields the corresponding diol. nih.gov It is expected that this compound would be similarly reduced to 1-(5-benzylthiophen-2-yl)ethanol.

| Reaction | Reagent(s) | Product Type | General Yield |

| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Product | Moderate to Good |

| Gewald Reaction | α-Cyanoester, Sulfur, Base | 2-Aminothiophene | Good |

| Chalcone Synthesis | Aromatic Aldehyde, Base | Chalcone | Good |

| Oxidation | Metal Catalyst, O2 | Carboxylic Acid | High |

| Reduction | NaBH4 | Secondary Alcohol | High |

| This table provides a general overview of potential reactions and typical yields based on analogous systems. |

Synthetic Utility in Complex Molecule Construction

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly those containing the thiophene scaffold. The ability to functionalize both the thiophene ring and the ethanone moiety allows for the construction of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

For instance, the Knoevenagel and Gewald reactions provide access to highly substituted thiophenes and thienopyridines, which are important heterocyclic systems in drug discovery. researchgate.netnih.govresearchgate.net The synthesis of 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile from 2-acetylthiophene demonstrates the utility of this class of compounds in creating complex pyridinone structures. nih.gov The subsequent derivatization of these products can lead to libraries of compounds for biological screening.

Table of Mentioned Chemical Compounds

| Chemical Name | CAS Number |

| This compound | 317335-12-9 bldpharm.com |

| Thiophene | 110-02-1 |

| Benzene | 71-43-2 |

| 2-Acetylthiophene | 88-15-3 wikipedia.org |

| Nitric Acid | 7697-37-2 |

| Sulfuric Acid | 7664-93-9 |

| Phosphoryl Chloride | 10025-87-3 |

| N,N-Dimethylformamide (DMF) | 68-12-2 |

| Malononitrile | 109-77-3 |

| Ammonium Acetate | 631-61-8 |

| Sulfur | 7704-34-9 |

| Thiophene-2-carboxylic acid | 527-72-0 |

| Thiophene-2-carbonyl chloride | 5271-67-0 |

| Sodium Borohydride (NaBH4) | 16940-66-2 |

| Methanol | 67-56-1 |

| Ethanol | 64-17-5 |

| 1,7-Di(thiophen-2-yl)heptane-1,7-dione | Not available |

| 1-(5-Benzylthiophen-2-yl)ethanol | Not available |

| 2-Oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | Not available nih.gov |

Precursor Role in Pyrazine-2,3-dicarbonitrile (B77751) Synthesis

The chemical structure of this compound, featuring a reactive ketone group, makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds. mdpi.com While direct synthesis of pyrazine-2,3-dicarbonitrile from this compound is not extensively documented in the provided results, the synthesis of pyrazine-2,3-dicarbonitrile derivatives from similar carbonyl compounds is well-established. For instance, diaminomaleonitrile (B72808) (DAMN) is a key reagent that condenses with α-diketones and related compounds to form the pyrazine-2,3-dicarbonitrile core. researchgate.net This suggests a potential pathway where this compound could be first converted to an α-dicarbonyl derivative, which would then react with DAMN.

The general principle involves the reaction of a 1,2-dicarbonyl compound with diaminomaleonitrile. This reaction proceeds to form the pyrazine (B50134) ring with nitrile groups at the 2 and 3 positions. The versatility of this method is highlighted by its application with various dicarbonyl precursors. researchgate.net

General Applicability in Heterocyclic Compound Formation

The ketone functionality in this compound is a key feature that allows for its broad application in the synthesis of a variety of heterocyclic compounds. mdpi.com The reactivity of the acetyl group lends itself to various condensation and cyclization reactions to form new ring systems.

One common application is in the formation of other thiophene-containing structures. For example, Knoevenagel condensation of the acetyl group with an appropriate reagent can be followed by a Gewald reaction to construct a second thiophene ring. mdpi.com

Furthermore, the acetyl group can participate in reactions to form non-thiophene heterocycles. Chalcones, which are precursors to numerous heterocyclic compounds like oxazines, thiazines, and isoxazoles, can be synthesized through the condensation of acetophenone derivatives with aromatic aldehydes. This suggests that this compound could react with various aldehydes to produce thiophene-containing chalcones, which can then be cyclized to form a range of heterocyclic systems.

The versatility of the thiophene ring itself, being relatively stable to electrophilic substitution, allows for modifications on the thiophene core while the acetyl group is used for building other heterocyclic moieties. nih.gov The reactivity of similar 2-acetylthiophene derivatives in forming fused heterocyclic systems further underscores the potential of this compound as a building block in heterocyclic synthesis. ekb.egresearchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Acetylthiophenes and Related Compounds

| Starting Material Type | Reagents | Resulting Heterocycle |

| 2-Acetylthiophene derivative | Malononitrile, Ammonium Acetate | Thiophene derivative |

| Chalcone (from acetophenone) | Urea | Oxazine derivative |

| Chalcone (from acetophenone) | Thiourea | Thiazine derivative |

| Chalcone (from acetophenone) | Hydroxylamine Hydrochloride | Isoxazole derivative |

| Furan-2,3-diones | Diaminomaleonitrile | Pyrazine-2,3-dicarbonitrile |

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables for the following sections:

Advanced Spectroscopic Characterization and Elucidation of 1 5 Benzylthiophen 2 Yl Ethanone4.1. High Resolution Nuclear Magnetic Resonance Spectroscopy 1h Nmr, 13c Nmr 4.2. Infrared and Ultraviolet Visible Spectroscopy for Structural Confirmation4.3. High Resolution Mass Spectrometry for Molecular Formula Validation4.4. Elemental Analysis Techniques

To provide the requested thorough and informative content, access to published experimental results for 1H NMR, 13C NMR, IR, UV-Vis, HRMS, and elemental analysis would be necessary. Without this foundational data, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy and detail.

Mechanistic Insights into the Biological Activity of 1 5 Benzylthiophen 2 Yl Ethanone Scaffolds

Structure-Activity Relationship (SAR) Studies of 1-(5-Benzylthiophen-2-yl)ethanone Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Modifications to the thiophene (B33073) ring, the benzyl (B1604629) moiety, and the ethanone (B97240) group can significantly influence their therapeutic potential.

Influence of Substitutions on Thiophene Ring and Benzyl Moiety

Substitutions on both the thiophene ring and the benzyl moiety of the this compound scaffold have been shown to be critical for modulating biological activity. For instance, in a study of analogous 1-(benzo[b]thiophen-2-yl)ethanone derivatives, various substitutions on the benzo[b]thiophene core and the benzyl group were found to significantly impact the upregulation of Bone Morphogenetic Protein-2 (BMP-2) expression. nih.gov

The position and nature of substituents on the benzyl ring also play a crucial role. For example, in a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, substitutions on the phenylurea moiety, which is analogous to the benzyl group in the context of SAR, demonstrated that electron-withdrawing groups like fluorine and chlorine at specific positions could enhance cytotoxic activity against cancer cell lines.

Table 1: Effect of Substitutions on BMP-2 Upregulation by 1-(Benzo[b]thiophen-2-yl)ethanone Analogues

| Compound Number | Substitution Pattern | BMP-2 Upregulation Rate (%) at 4µM |

| 1 | Unsubstituted | 35.6 |

| 2 | 3-Methyl | 27.9 |

| 3 | 3-Methoxy | 39.8 |

| 4 | 3-Chloro | 32.0 |

| 5 | 3-Bromo | 37.1 |

| 7 | 5-Chloro | 30.2 |

| 8 | 5-Bromo | 28.0 |

| 12 | 3,5-Dichloro | 33.5 |

| 13 | 3,5-Dibromo | 22.8 |

| 16 | 3-Trifluoromethyl | 27.3 |

| Data from a study on 1-(benzo[b]thiophen-2-yl)ethanone analogues, which are structurally similar to this compound. nih.gov |

Biological Target Engagement and Modulation in Preclinical Models

The this compound scaffold has been investigated for its potential to interact with and modulate various biological targets, leading to a range of therapeutic effects in preclinical studies.

Modulation of Bone Morphogenetic Protein-2 (BMP-2) Expression

Bone Morphogenetic Protein-2 (BMP-2) is a growth factor that plays a critical role in bone formation and regeneration. mdpi.com Studies on structurally similar compounds, specifically 1-(benzo[b]thiophen-2-yl)ethanone analogues, have demonstrated their ability to enhance the expression of BMP-2. nih.gov In preclinical models, certain derivatives have shown a dose-dependent increase in bone histology and histomorphometry parameters, suggesting their potential as agents for treating bone defects. nih.gov The upregulation of BMP-2 is a promising strategy for the development of therapeutics for osteoporosis and other bone-related disorders. nih.govmdpi.com The specific structural features of the this compound scaffold likely contribute to its interaction with the cellular machinery that regulates BMP-2 gene expression. nih.gov

Table 2: In Vitro BMP-2 Upregulation by 1-(Benzo[b]thiophen-2-yl)ethanone Analogues

| Compound | Upregulation Rate of BMP-2 (%) at 4µM |

| Compound 1 | 35.6 |

| Compound 3 | 39.8 |

| Compound 5 | 37.1 |

| Compound 12 | 33.5 |

| Selected data from a study on structurally similar analogues. nih.gov |

Inhibition of HIV Integrase and Viral Replication

HIV integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), as it facilitates the integration of the viral DNA into the host cell's genome. nih.govwikipedia.org Inhibition of this enzyme is a key strategy in antiretroviral therapy. nih.govmdpi.commedicalnewstoday.com While there is no direct evidence of this compound acting as an HIV integrase inhibitor, various heterocyclic compounds, including those containing a thiophene moiety, have been explored for this purpose. The general mechanism of integrase inhibitors involves chelating the divalent metal ions (typically Mg2+) in the enzyme's active site, which is essential for its catalytic activity. The keto-enol tautomerism possible for the ethanone group in this compound could potentially participate in such metal chelation, a common feature of many known HIV integrase inhibitors. nih.gov

Ligand Interactions with Dopamine (B1211576) D2 Receptors

The interaction of derivatives of this compound with dopamine D2 receptors is a key area of investigation for their potential in treating neuropsychiatric disorders. The binding of these ligands to the D2 receptor is primarily stabilized by several key interactions. A crucial interaction involves the protonated N1 of the piperazine (B1678402) ring forming a salt bridge with Asp 86 (III. 32) of the receptor. bg.ac.rs Additionally, edge-to-face pi-pi stacking interactions between the aromatic ring of the arylpiperazine portion of the ligand and the aromatic residues Phe 178 (VI. 44), Trp 182 (VI. 48), and Tyr 216 (VII. 58) of the receptor contribute significantly to the stability of the ligand-receptor complex. bg.ac.rs The presence of a hydrogen bond acceptor group at position 2 of the phenylpiperazine aromatic ring can further enhance binding by forming a hydrogen bond with Trp 182 (VI. 48). bg.ac.rs These interactions highlight the importance of the arylpiperazine motif for binding to the ancillary pocket of the D2 receptor, a feature conserved in many G protein-coupled receptors. bg.ac.rs

Recent research has also revealed that signaling through the long isoform of the D2 receptor (D2LR) can activate the extracellular signal-regulated kinase (ERK) pathway and promote dendritic spine formation in the striatum. This process is mediated by the direct binding of D2LR to Rabex-5, which in turn promotes the formation of early endosomes. nih.gov This endocytic pathway is critical for neuronal activity and represents a novel signaling mechanism for D2 receptors. nih.gov

| Key Interacting Residues in Dopamine D2 Receptor | Type of Interaction | Ligand Moiety Involved |

| Asp 86 (III. 32) | Salt Bridge | Protonated N1 of piperazine ring |

| Phe 178 (VI. 44) | Edge-to-face pi-pi stacking | Aromatic ring of arylpiperazine |

| Trp 182 (VI. 48) | Edge-to-face pi-pi stacking, Hydrogen bond | Aromatic ring of arylpiperazine, Hydrogen bond acceptor at position 2 |

| Tyr 216 (VII. 58) | Edge-to-face pi-pi stacking | Aromatic ring of arylpiperazine |

Pancreatic Lipase (B570770) Inhibition Mechanisms

Derivatives of this compound are being explored as potential anti-obesity agents through the inhibition of pancreatic lipase. nih.govnih.gov This enzyme plays a crucial role in the digestion of dietary fats, and its inhibition can reduce the absorption of excess calories. nih.govnih.gov The mechanism of inhibition often involves the formation of a covalent bond between the inhibitor and the active serine site of the lipase, thereby inactivating the enzyme. nih.gov Natural products and their synthetic analogs are a rich source of pancreatic lipase inhibitors. nih.govnih.gov

Lysyl Oxidase (LOX) Inhibitory Mechanisms

Lysyl oxidase (LOX) and its family members are copper-dependent amine oxidases that play a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. nih.govgoogle.com Upregulation of LOX has been implicated in fibrosis and cancer metastasis, making it an attractive therapeutic target. nih.govnih.gov Inhibitors of LOX, including those based on the aminomethylenethiophene scaffold, have been developed. nih.gov These inhibitors act by targeting the catalytic domain of the LOX enzyme. nih.gov The catalytic site contains a copper ion and a lysine (B10760008) tyrosylquinone (LTQ) cofactor, which are essential for the oxidative deamination of lysine residues. nih.gov The design of selective inhibitors for LOX and its isoforms, like LOXL2, is an active area of research to minimize off-target effects. nih.gov

| Enzyme Family | Function | Role in Disease | Inhibitor Scaffold Example |

| Lysyl Oxidase (LOX) | Extracellular matrix cross-linking | Fibrosis, Cancer Metastasis | Aminomethylenethiophene |

Angiotensin AT2 Receptor Agonism

The renin-angiotensin system (RAS) is a key regulator of blood pressure and tissue remodeling. frontiersin.org The angiotensin II type 2 (AT2) receptor is part of the "protective" axis of the RAS. frontiersin.orgscilit.net Agonism of the AT2 receptor has shown promise as an anti-fibrotic strategy. frontiersin.org While specific studies on 1-(5-cinnamylthiophen-2-yl)ethanone were not found, the general principle involves the development of nonpeptide agonists that can selectively activate the AT2 receptor. frontiersin.org This activation can lead to various beneficial effects, including vasodilation and anti-inflammatory responses. frontiersin.orgnih.gov For instance, the endogenous peptide Angiotensin-(1-5) has been identified as a potent agonist of the AT2 receptor, inducing nitric oxide release. nih.gov

Anticancer Potential in Cell Lines

Derivatives of this compound have demonstrated promising anticancer activity in various cell lines. nih.govnih.gov For example, certain 2-(thiophen-2-yl)-1H-indole derivatives have shown selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov The proposed mechanism for some of these compounds involves inducing cell cycle arrest at the S and G2/M phases and modulating the expression of microRNAs involved in tumor suppression and oncogenesis. nih.gov Similarly, some benzofuran (B130515) derivatives have exhibited selective toxicity towards chronic myelogenous leukemia (K562) cells by inducing apoptosis and increasing the generation of reactive oxygen species. nih.gov The anticancer activity of these compounds is often linked to their ability to induce apoptosis, as confirmed by assays such as Annexin V staining and caspase activation. nih.gov

| Compound Class | Cancer Cell Line | Observed Effect |

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon) | Selective cytotoxicity, Cell cycle arrest (S and G2/M) |

| Benzofuran derivatives | K562 (Leukemia) | Selective toxicity, Apoptosis induction, Increased ROS |

Computational Approaches in Biological Activity Prediction

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. youtube.comyoutube.com This method is instrumental in understanding the structure-activity relationships of potential drug candidates, including derivatives of this compound.

The process involves preparing the 3D structures of both the ligand and the receptor. youtube.com A searching algorithm then explores various possible conformations of the ligand within the binding site of the receptor. youtube.com A scoring function is used to evaluate the binding affinity for each conformation, with a more negative value typically indicating a more stable complex. youtube.com

Molecular docking studies have been successfully applied to understand the interactions of various ligands with their targets. For example, docking simulations of arylpiperazines with the dopamine D2 receptor have elucidated the key amino acid residues involved in binding. bg.ac.rs Similarly, docking has been used to identify potential inhibitors of pancreatic lipase and to understand their binding modes. nih.gov In the context of anticancer drug discovery, docking can help predict how a compound might interact with its target, such as an enzyme or a receptor, providing insights into its mechanism of action. capes.gov.br The results of molecular docking can guide the design and optimization of more potent and selective inhibitors. nih.gov

| Computational Technique | Application | Key Outcome |

| Molecular Docking | Predicting ligand-protein interactions | Identification of key binding residues, Prediction of binding affinity |

Virtual Screening and Bioisosteric Scaffold Identification

Virtual screening is a computational technique that involves the screening of large libraries of chemical compounds against a biological target to identify potential new drug candidates. researchgate.net This approach can be either ligand-based, which relies on the knowledge of known active molecules, or structure-based, which utilizes the three-dimensional structure of the target protein. nih.gov

In the context of the this compound scaffold, a virtual screening campaign could be designed to identify novel inhibitors for a specific biological target. For instance, thiophene derivatives have been investigated for a wide range of biological activities, including as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. mdpi.com The initial phase of such a study would involve the identification of a relevant biological target.

Hypothetical Virtual Screening Workflow for this compound Analogs:

| Step | Description | Rationale |

| 1. Target Selection | Identification of a protein target implicated in a disease of interest (e.g., a bacterial enzyme, a viral protease, a human kinase). | The benzyl and acetyl groups on the thiophene ring can be tailored to fit into specific binding pockets. |

| 2. Library Preparation | Assembly of a virtual library of compounds containing the this compound scaffold with diverse substitutions. | To explore the structure-activity relationship (SAR) and identify key pharmacophoric features. |

| 3. Molecular Docking | Docking of the compound library into the active site of the selected target protein. | To predict the binding affinity and orientation of the compounds, providing a preliminary assessment of their inhibitory potential. |

| 4. Hit Selection | Selection of the top-ranking compounds based on docking scores and visual inspection of their binding modes. | To prioritize a smaller, more manageable set of compounds for experimental validation. |

| 5. In Vitro Testing | Experimental validation of the selected hits for their biological activity against the target protein. | To confirm the predictions from the virtual screening and identify genuine lead compounds. |

Bioisosteric Scaffold Identification

Bioisosterism refers to the strategy of replacing a functional group or a substructure in a lead molecule with another group that retains the desired biological activity while improving physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.com The thiophene ring itself is often considered a bioisostere of the benzene (B151609) ring. nih.govnih.gov

In the case of this compound, several bioisosteric replacements could be explored to modulate its properties. For example, the benzyl group could be replaced with other aromatic or heteroaromatic rings to explore different interactions with the target protein. Similarly, the thiophene core could be substituted with other five-membered heterocyclic rings like furan (B31954) or pyrrole.

Studies on other thiophene-containing compounds have demonstrated the utility of this approach. For instance, the replacement of a benzene ring with a thiophene ring in certain compounds has been shown to be well-tolerated by their biological targets, sometimes even leading to increased affinity. nih.govrsc.org

Potential Bioisosteric Replacements for the this compound Scaffold:

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Phenyl (in the benzyl group) | Pyridyl, Furyl, Thienyl | To alter electronic properties, hydrogen bonding capacity, and metabolic stability. |

| Thiophene | Furan, Pyrrole, Thiazole | To modify the overall geometry, lipophilicity, and potential for hydrogen bonding. tandfonline.com |

| Acetyl group | Carboxamide, Sulfonamide | To introduce different hydrogen bonding patterns and improve solubility. |

The identification and synthesis of such bioisosteres, followed by biological evaluation, would be a critical step in optimizing the this compound scaffold into a viable drug candidate. While direct experimental data on this specific compound is limited in the provided search results, the principles of virtual screening and bioisosteric replacement provide a clear roadmap for future research endeavors aimed at harnessing its therapeutic potential.

Q & A

Q. Key analytical methods :

- ¹H NMR : Aromatic protons on the thiophene ring appear as doublets at δ 7.2–7.4 ppm, while the acetyl group shows a singlet at δ 2.6 ppm .

- Mass spectrometry (EI-MS) : Molecular ion peaks [M⁺] at m/z ~230 (calculated for C₁₃H₁₂OS) confirm the molecular weight .

- IR spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~3100 cm⁻¹ (aromatic C–H) validate functional groups .

Advanced: How can researchers resolve contradictions in spectral data for derivatives of this compound?

Contradictions often arise from solvent effects or impurity interference . Methodological approaches include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .

- High-resolution mass spectrometry (HRMS) : Distinguishes isotopic patterns from co-eluting impurities (e.g., sulfoxide by-products) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental data to validate assignments .

Advanced: What strategies are employed to functionalize this compound for targeted bioactivity studies?

Q. Functionalization methods :

- Electrophilic substitution : Bromination at the thiophene ring’s α-position using NBS in CCl₄ yields 3-bromo derivatives .

- Reductive amination : The ketone group is converted to an amine via NaBH₄/ammonia, enabling peptide coupling for drug design .

- Methoxylation : Methoxy groups introduced via Ullmann coupling enhance solubility for pharmacokinetic assays .

Example : A 2025 study achieved 95% purity for a brominated derivative using optimized recrystallization (ethanol/water) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory to avoid dermal contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 10 ppm) .

- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Spill management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers design experiments to evaluate the antimicrobial potential of this compound derivatives?

Q. Experimental design :

- Structural analogs : Synthesize derivatives with halogens (Cl, Br) or methoxy groups to enhance membrane penetration .

- Assay selection :

- Broth microdilution (MIC/MBC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics: Monitor bactericidal activity over 24 hours at 2× MIC .

- Controls : Include ciprofloxacin (positive) and DMSO (vehicle control).

Data interpretation : Synergy with β-lactams is assessed via checkerboard assays (FIC index ≤0.5) .

Advanced: What computational tools are used to predict the reactivity of this compound in catalytic reactions?

- Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

- DFT simulations (Gaussian 09) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity (e.g., ΔE ≈ 4.2 eV) .

- Kinetic modeling (COPASI) : Fits rate constants for acetyl group transfer in multi-step syntheses .

Basic: How are purity and stability of this compound ensured during long-term storage?

- Analytical QC : HPLC (C18 column, acetonitrile/water gradient) monitors degradation (retention time ~8.2 min) .

- Stability studies : Accelerated aging at 40°C/75% RH for 6 months identifies hydrolytic degradation products (e.g., benzoic acid) .

- Packaging : Amber glass vials with PTFE-lined caps reduce photolytic decomposition .

Advanced: What methodologies address low yields in large-scale synthesis of this compound?

- Flow chemistry : Continuous reactors (e.g., Corning G1) improve heat transfer and reduce AlCl₃ usage by 30% .

- Catalyst recycling : Immobilized AlCl₃ on silica gel enables 5 reaction cycles without yield drop .

- By-product mitigation : Quench reactions with ice-cold HCl to precipitate aluminum salts, simplifying purification .

Advanced: How do researchers reconcile conflicting solubility data reported for this compound in different solvents?

Conflicts arise from polymorphism or measurement techniques . Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.